3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

C–C cross-coupling palladium catalysis building block reactivity

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 933754-78-0) is a chlorine-substituted, partially saturated bicyclic heterocycle belonging to the tetrahydro-pyrazolo[4,3-c]pyridine class. This scaffold has been exploited in multiple patent families as a core template for kinase inhibitors (e.g., ERK2, JAK, P38, c-Met) and NADPH oxidase inhibitors, owing to its ability to present key hydrogen-bond donor/acceptor motifs to ATP-binding pockets while the chlorine atom at position 3 serves as a synthetic handle for late-stage diversification via cross-coupling chemistry.

Molecular Formula C6H8ClN3
Molecular Weight 157.60 g/mol
Cat. No. B11919292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine
Molecular FormulaC6H8ClN3
Molecular Weight157.60 g/mol
Structural Identifiers
SMILESC1CNCC2=C1NN=C2Cl
InChIInChI=1S/C6H8ClN3/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10)
InChIKeyOFXOAQQAPRGSNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine – A Saturated Bicyclic Scaffold for Precision Kinase and NADPH Oxidase Lead Generation


3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS 933754-78-0) is a chlorine-substituted, partially saturated bicyclic heterocycle belonging to the tetrahydro-pyrazolo[4,3-c]pyridine class . This scaffold has been exploited in multiple patent families as a core template for kinase inhibitors (e.g., ERK2, JAK, P38, c-Met) and NADPH oxidase inhibitors, owing to its ability to present key hydrogen-bond donor/acceptor motifs to ATP-binding pockets while the chlorine atom at position 3 serves as a synthetic handle for late-stage diversification via cross-coupling chemistry [1][2]. The compound is typically supplied at ≥98% purity and complies with ISO quality systems for pharmaceutical R&D and quality control applications .

Why Generic 3-Substituted Tetrahydro-Pyrazolo[4,3-c]pyridines Cannot Be Interchanged for 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine in Lead-Optimisation Syntheses


The 3-chloro substituent is not a passive placeholder; it is a dual-purpose element that simultaneously tunes the electronic character of the pyrazole ring and provides a versatile leaving group for palladium-catalysed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) [1]. Replacement by the 3-unsubstituted, 3-bromo, or 3-methyl analogues alters the oxidative addition barrier, transmetallation rate, and the electron density at N1/N2, which directly affects both the synthetic yield of downstream elaborated libraries and the biochemical potency of the resulting inhibitors [2]. Furthermore, the [4,3-c] ring fusion isomer displays a distinct spatial presentation of the saturated piperidine NH compared to the [3,4-c], [1,5-a], or [4,3-b] isomers, meaning that a generic 'tetrahydro-pyrazolopyridine' procurement is insufficient when the target binding mode depends on the precise vector of the secondary amine [3].

Quantitative Differentiation of 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine from Closest Analogs: A Comparator-Driven Evidence Guide


Synthetic Reactivity: 3-Chloro vs. 3-Bromo vs. 3-Unsubstituted Tetrahydro-2H-pyrazolo[4,3-c]pyridine in Suzuki-Miyaura Cross-Coupling

Although direct head-to-head coupling yields for the title compound versus its 3-bromo analog have not been published, class-level inference from analogous 3-halo-pyrazolo[4,3-c]pyridine systems indicates that the 3-chloro derivative occupies a reactivity sweet spot: it is sufficiently electrophilic to undergo oxidative addition with Pd(0) catalysts yet avoids the rapid protodehalogenation and homocoupling side reactions often observed with the 3-iodo analogue, while offering significantly faster reaction rates than the 3-unsubstituted parent, which requires pre-functionalisation (e.g., directed ortho-metalation) [1][2]. The 3-chloro compound therefore provides a balance of shelf stability and on-demand reactivity that is difficult to replicate with the bromo, iodo, or unsubstituted variants [1].

C–C cross-coupling palladium catalysis building block reactivity

Kinase Selectivity Window: Tetrahydro-pyrazolo[4,3-c]pyridine Scaffold vs. Pyrazolo[1,5-a]pyrimidine Isosteres in c-Met Inhibition

A 2017 study of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives as c-Met inhibitors identified compound 8c with an enzymatic IC50 of 68 nM against c-Met and >50-fold selectivity over a panel of other tyrosine kinases [1]. In contrast, pyrazolo[1,5-a]pyrimidine-based c-Met inhibitors (e.g., PF-04217903) reported in a comparable enzymatic assay format typically show sub-10 nM potency but a narrower selectivity window (≤10-fold against closely related kinases such as Ron and Axl) [2]. While the 3-chloro substituent was not present in compound 8c, the tetrahydro-pyrazolo[4,3-c]pyridine scaffold itself—of which the title compound is a key synthetic precursor—appears to confer a wider selectivity margin than the fully aromatic pyrazolo[1,5-a]pyrimidine core, which is a crucial consideration for teams prioritising polypharmacology risk mitigation [1][2].

c-Met kinase selectivity profiling scaffold comparison

Central vs. Peripheral PK Differentiation: Tetrahydro-pyrazolo[4,3-c]pyridine CB1 Inverse Agonists Achieve Peripheral Restriction, Unlike Pyrazole-3-carboxamide CB1 Antagonists

A series of tetrahydropyrazolo[4,3-c]pyridine derivatives was identified as potent, peripherally selective CB1 receptor inverse agonists, achieving brain-to-plasma ratios <0.05 in rodent pharmacokinetic studies [1]. In contrast, the pyrazole-3-carboxamide CB1 antagonist rimonabant (SR141716A) exhibits a brain-to-plasma ratio of approximately 0.8–1.2, correlating with its well-documented CNS-mediated psychiatric adverse effects [2]. Although the exact compound bearing the 3-chloro substituent was not the clinical candidate, the tetrahydro-pyrazolo[4,3-c]pyridine core was essential for peripheral restriction, as the saturated piperidine ring introduces a topological polar surface area (TPSA) increase and a basic amine that limits passive BBB penetration [1].

Cannabinoid CB1 receptor peripheral selectivity CNS penetration

Purity and Quality Control Differentiation: MolCore ISO-Certified Supply vs. Generalist Vendors

MolCore supplies 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine at a guaranteed minimum purity of 98% (NLT 98%), with batch-specific QC documentation including NMR, HPLC, and GC traceability under ISO-certified quality management systems . In contrast, several generalist chemical suppliers offer this compound at 95% purity without guaranteed ISO compliance or batch-specific analytical certificates, introducing variability that can affect reproducibility in kinase assay screening cascades where impurity-driven false positives are a recognised concern [1].

QC standards ISO certification pharmaceutical grade

High-Value Application Scenarios for 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine in Drug Discovery and Chemical Biology


Kinase-Focused Fragment Elaboration Libraries Requiring Late-Stage Diversification

The 3-chloro handle enables parallel synthesis of diverse 3-aryl/heteroaryl libraries via Suzuki-Miyaura coupling for fragment-to-lead or lead-optimisation programs targeting ERK2, JAK, P38, or c-Met kinases [1][2]. The saturated piperidine NH provides an additional diversification point for amide coupling or reductive amination, allowing rapid exploration of vectors exiting the ATP-binding pocket [1].

Peripherally Restricted CB1 Inverse Agonist Programs for Metabolic or Fibrotic Indications

The tetrahydro-pyrazolo[4,3-c]pyridine core is validated for peripheral CB1 inverse agonism with brain-to-plasma ratios <0.05 [1]. Incorporating the 3-chloro building block at the design stage ensures the saturated scaffold is retained, thereby preserving the intrinsic CNS-sparing property that distinguishes this chemotype from pyrazole-3-carboxamide CB1 antagonists [2].

NADPH Oxidase (NOX) Inhibitor Hit-To-Lead with Selectivity Requirements

Pyrazolo[4,3-c]pyridine derivatives have been patented as NADPH oxidase inhibitors for cardiovascular and inflammatory diseases [1]. The 3-chloro compound serves as a key intermediate for introducing aryl groups at the 3-position to probe NOX isoform selectivity (NOX1 vs. NOX2 vs. NOX4), a critical parameter given the distinct tissue distribution and pathophysiological roles of each isoform [1].

Academic-Mediated Chemistry Core Facilities Supporting Multi-Target Kinase Profiling Consortia

The combination of ISO-certified ≥98% purity, available batch-specific QC data, and the compound's dual reactive centres (Cl for cross-coupling; NH for amidation) makes it an efficient, quality-controlled starting material for core facilities synthesising focused kinase inhibitor sets for academic screening consortia [1]. The avoidance of in-house re-purification reduces turnaround time and cost per compound synthesised [2].

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